An In-depth Technical Guide to the Chemical Properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
An In-depth Technical Guide to the Chemical Properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This versatile compound serves as a crucial building block in the field of organic electronics and materials science, particularly as a key precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives. This document consolidates essential data, detailed experimental protocols, and visual representations of its synthetic pathway to facilitate its application in research and development.
Chemical Properties
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a stable, yellow-to-brown crystalline powder. Its core structure features a 1,3-dithiole-2-thione ring functionalized with two benzoylthio groups at the 4 and 5 positions. This unique arrangement of sulfur-containing heterocycles and carbonyl groups imparts valuable electronic and reactive properties to the molecule.
General Information
| Property | Value |
| CAS Number | 68494-08-6 |
| Molecular Formula | C₁₇H₁₀O₂S₅ |
| Molecular Weight | 406.57 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 140 - 143 °C |
| Solubility | Soluble in chloroform |
Spectroscopic Data
The following table summarizes the available spectroscopic data for 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, which are crucial for its identification and characterization.
| Spectroscopy | Data |
| ¹³C NMR (CDCl₃) | δ (ppm): 127.8, 129.0, 133.5, 134.6, 134.8, 185.2, 212.1 |
| Infrared (IR) (CHCl₃) | ν (cm⁻¹): 3001, 1695, 1601, 1586, 1450, 1200, 1179, 1068, 880, 660, 637 |
| Mass Spectrometry | Major fragments at m/z 105 and 106 |
Synthesis and Reactivity
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is primarily synthesized from the zincate complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate. This precursor is then reacted with benzoyl chloride in an acylation reaction.
The reactivity of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is centered around its function as a versatile intermediate. The benzoylthio groups can be cleaved to generate a dithiolate, which can then be reacted with various electrophiles to construct more complex molecules. This reactivity is fundamental to its application in the synthesis of tetrathiafulvalene (TTF) derivatives, which are of significant interest for their conducting properties.
Experimental Protocols
Synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
This protocol details the synthesis from tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.
Materials:
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Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
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Dry acetone
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Benzoyl chloride
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Chloroform
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Activated charcoal
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Methanol
Procedure:
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In a 1 L two- or three-neck round-bottomed flask equipped with a reflux condenser, CaCl₂ tube, pressure-equalizing dropping funnel, and magnetic stirrer, add dry acetone (200 mL) and tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol).
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With stirring, slowly add benzoyl chloride (20 mL, 24.2 g, 0.173 mol) through the dropping funnel over a period of 4 hours.
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After the addition is complete, allow the mixture to stir overnight at room temperature.
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Collect the resulting yellow-brown solid by vacuum filtration and wash it with water (250 mL) and acetone (150 mL).
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In a 500 mL round-bottomed flask, dissolve the crude product in chloroform (175 mL).
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Add activated charcoal (0.25 g) and reflux the mixture for 10 minutes.
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Filter the hot mixture and wash the filter cake with hot chloroform (25 mL).
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Concentrate the filtrate to approximately 75 mL using a rotary evaporator.
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Add methanol (25 mL) dropwise with stirring.
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Store the solution in a refrigerator overnight to facilitate crystallization.
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Collect the purified crystals by vacuum filtration.
Mandatory Visualizations
Synthetic Pathway of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
The following diagram illustrates the synthesis of the title compound from its zincate precursor.
Caption: Synthesis of the target compound.
Experimental Workflow for Synthesis and Purification
This diagram outlines the key steps in the synthesis and purification of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione.
Caption: Synthesis and purification workflow.
Role in Tetrathiafulvalene (TTF) Synthesis
This diagram shows the logical relationship of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione as a precursor in the synthesis of a generic tetrathiafulvalene derivative.
Caption: Role as a TTF precursor.
